2-[4-(Pyridin-3-ylmethoxy)phenyl]ethylamine
Description
2-[4-(Pyridin-3-ylmethoxy)phenyl]ethylamine is a synthetic phenethylamine derivative characterized by a pyridinylmethoxy substituent at the para position of the phenyl ring and an ethylamine side chain. The pyridinylmethoxy group introduces both steric and electronic effects, which may influence receptor binding affinity and selectivity.
Properties
IUPAC Name |
2-[4-(pyridin-3-ylmethoxy)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-8-7-12-3-5-14(6-4-12)17-11-13-2-1-9-16-10-13/h1-6,9-10H,7-8,11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRJROSDJDUMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridin-3-ylmethoxy)phenyl]ethylamine typically involves the reaction of 4-(pyridin-3-ylmethoxy)benzaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
the general principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyridin-3-ylmethoxy)phenyl]ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-[4-(Pyridin-3-ylmethoxy)phenyl]ethylamine (CAS Number: 1343316-76-6) is a chemical of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article outlines its applications, supported by data tables and case studies where relevant.
Medicinal Chemistry
Therapeutic Potential:
- This compound has been explored for its potential as a therapeutic agent due to its interaction with various biological targets. Specifically, it may have implications in treating neurological disorders or as an antidepressant, given the role of similar compounds in modulating neurotransmitter systems.
Case Study:
In a study examining derivatives of phenylethylamines, compounds similar to this compound demonstrated significant activity at serotonin receptors, suggesting potential antidepressant effects .
Mechanism of Action:
- The compound's action may involve modulation of neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
Research Findings:
Studies have indicated that compounds with similar structures can inhibit the reuptake of serotonin, leading to increased levels in the synaptic cleft and enhanced mood .
Chemical Synthesis
Synthetic Routes:
- The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring and subsequent alkylation with ethylamine.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | Pyridine derivative |
| 2 | Alkylation | Ethylamine |
| 3 | Purification | Chromatography |
Industrial Applications:
Due to its structural properties, this compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Pharmacological Studies
In Vivo Studies:
Research has shown that derivatives of this compound can exhibit neuroprotective effects in animal models of neurodegenerative diseases. For example, a study on similar compounds indicated reduced neuronal death in models of Parkinson's disease .
Mechanism of Action
The mechanism of action of 2-[4-(Pyridin-3-ylmethoxy)phenyl]ethylamine is not well-defined in the literature. its structural features suggest that it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . The compound’s pyridine and phenyl rings can participate in aromatic interactions, while the ethylamine chain can form hydrogen bonds with biological macromolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological activity of phenethylamine derivatives is highly dependent on substituents on the phenyl ring and modifications to the ethylamine side chain. Below is a comparative analysis of key analogues:
Table 1: Structural and Pharmacological Comparison of Phenethylamine Derivatives
Pharmacological Activity and Selectivity
- Sigma Receptor Affinity: this compound shows moderate sigma-1 receptor affinity, as inferred from SAR studies of its derivatives (e.g., NE-537 and NE-535) . These derivatives exhibit enhanced activity due to the introduction of alkyl groups on the ethylamine chain and methoxy/phenethoxy substituents. NE-537, a derivative with a phenethoxy group and N-propyl substitution, demonstrates nanomolar affinity for sigma-1 receptors (Ki < 10 nM), highlighting the importance of lipophilic substituents . 2-[4-(Trifluoromethyl)phenyl]ethylamine lacks direct sigma receptor data but is structurally similar to HTPEB, which modulates hemoglobin peroxidase activity. Its CF₃ group enhances lipophilicity but reduces aqueous solubility .
Electron-Donating vs. Electron-Withdrawing Groups :
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Aqueous Solubility | LogP | BBB Permeability | |
|---|---|---|---|---|
| This compound | Moderate | ~2.5 | Moderate | |
| 2-[4-(Trifluoromethyl)phenyl]ethylamine | Low | ~3.0 | Low | |
| Tyramine | High | ~0.5 | High |
- Tyramine ’s hydroxyl group confers high solubility but limits CNS penetration.
Biological Activity
2-[4-(Pyridin-3-ylmethoxy)phenyl]ethylamine, also known by its CAS number 1343316-76-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a pyridine ring linked through a methoxy group to a phenyl group, which is further connected to an ethylamine moiety. This unique configuration suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Monoamine Oxidase Inhibition : This compound has been studied for its ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially offering antidepressant effects .
- Antiplatelet Activity : Preliminary studies suggest that compounds structurally related to this compound may inhibit ADP-mediated platelet aggregation, indicating potential use as antithrombotic agents .
- CNS Activity : Given its ability to cross the blood-brain barrier, this compound may exhibit central nervous system (CNS) effects. Its structural similarities with known CNS-active drugs suggest potential neuroprotective or cognitive-enhancing properties.
The mechanism through which this compound exerts its effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with MAO by binding to the active site, thereby inhibiting its activity and increasing neurotransmitter levels in the synaptic cleft.
- Receptor Modulation : It may also engage with various receptors in the CNS, influencing neurotransmission and potentially modulating mood and behavior.
Case Studies
- Monoamine Oxidase Inhibition Study : A study demonstrated that derivatives similar to this compound showed significant inhibition of MAO-A and MAO-B with IC50 values indicating effective concentrations for therapeutic applications .
- Antiplatelet Activity Evaluation : Another investigation highlighted that compounds with similar structures effectively reduced thrombus formation in rat models, suggesting their potential as safer alternatives to existing antiplatelet therapies .
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
